2-Bromo-5-methylpyridin-3-ol

Catalog No.
S886609
CAS No.
1003711-30-5
M.F
C6H6BrNO
M. Wt
188.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methylpyridin-3-ol

CAS Number

1003711-30-5

Product Name

2-Bromo-5-methylpyridin-3-ol

IUPAC Name

2-bromo-5-methylpyridin-3-ol

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3

InChI Key

UWQRSWWUQJIORD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)Br)O

Canonical SMILES

CC1=CC(=C(N=C1)Br)O
  • Availability and Characterization

    Commercial suppliers offer 2-Bromo-5-methylpyridin-3-ol, however, scientific literature regarding its use in research is scarce. Some suppliers provide basic information on the compound including CAS number (1003711-30-5) and molecular weight (188.024 g/mol) [].

  • Potential Applications

    Given the presence of a pyridine ring and a hydroxyl group, 2-Bromo-5-methylpyridin-3-ol could hold potential for applications in medicinal chemistry or materials science. The pyridine ring is a common pharmacophore, a structural feature that interacts with a biological target. Hydroxyl groups can form hydrogen bonds, which are crucial for molecular recognition and interactions in biological systems []. More research is needed to determine if 2-Bromo-5-methylpyridin-3-ol possesses any specific biological activity or other functionalities of scientific interest.

2-Bromo-5-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNOC_6H_6BrNO and a molecular weight of approximately 188.02 g/mol. This compound features a bromine atom at the second position and a hydroxyl group at the third position of the pyridine ring, along with a methyl group at the fifth position. The presence of these functional groups contributes to its unique chemical properties and biological activities.

There is no current information available on the specific mechanism of action of 2-Bromo-5-methylpyridin-3-ol. However, pyridinols can exhibit various biological activities depending on the functional groups attached to the pyridine ring. Some pyridinols have been shown to have antibacterial, antifungal, or anti-inflammatory properties [].

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  • Oxidation: Under certain conditions, it can be oxidized to form pyridine N-oxide or other oxidized derivatives .
  • Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with arylboronic acids, expanding the range of potential derivatives.

Research indicates that 2-Bromo-5-methylpyridin-3-ol exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-thrombolytic Activity: Some derivatives have demonstrated the ability to inhibit clot formation in human blood.
  • Biofilm Inhibition: The compound may also play a role in preventing biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria.

The synthesis of 2-Bromo-5-methylpyridin-3-ol can be achieved through several methods:

  • Starting Material: Utilizing commercially available 5-bromo-2-methylpyridin-3-amine as a precursor.
  • Palladium-Catalyzed Reactions: Employing Suzuki cross-coupling reactions to introduce various substituents onto the pyridine ring .
  • Halogenation Reactions: Specific halogenation techniques can also be used to introduce the bromine atom at the desired position.

2-Bromo-5-methylpyridin-3-ol has potential applications in various fields:

  • Medicinal Chemistry: Its biological activities make it a promising lead compound for drug development.
  • Coordination Chemistry: It can act as a ligand in coordination complexes due to its nitrogen and hydroxyl groups.
  • Material Science: The compound's electronic properties may enable its use in organic semiconductors and light-emitting diodes.

Studies on 2-Bromo-5-methylpyridin-3-ol have highlighted its interactions with various biological systems:

  • Enzyme Inhibition: It has been identified as a CYP1A2 inhibitor, which suggests potential interactions with metabolic pathways involving this enzyme .
  • Cellular Uptake: The compound is characterized by high gastrointestinal absorption and permeability across biological membranes, indicating its potential for oral bioavailability .

Several compounds are structurally similar to 2-Bromo-5-methylpyridin-3-ol. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
5-Bromo-2-methylpyridin-3-ol0.91Hydroxyl group at position 3
2-Bromo-6-chloro-5-methylpyridin-3-am0.78Contains chlorine instead of hydroxyl
5-Bromo-4-methylpyridin-2-yloxime0.76Different substitution pattern
2-Bromo-4-fluoro-5-methylpyridine0.73Contains fluorine instead of bromine
2-Bromo-5-methylpyridine0.78Lacks hydroxyl group, altering reactivity

Uniqueness

The unique combination of the bromine atom at the second position and the hydroxyl group at the third position distinguishes 2-Bromo-5-methylpyridin-3-ol from its analogs. This specific arrangement enhances its biological activity and reactivity, making it an important compound for further research in medicinal chemistry and material science.

XLogP3

1.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-methylpyridin-3-ol

Dates

Modify: 2023-08-16

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